molecular formula C16H17NO3S B11958856 Ethyl N-tosylbenzimidate

Ethyl N-tosylbenzimidate

Katalognummer: B11958856
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: DSVAWZOKMGKFSH-WUKNDPDISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-tosylbenzimidate is an organic compound with the molecular formula C16H17NO3S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl N-tosylbenzimidate can be synthesized through the reaction of ethyl benzimidate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-tosylbenzimidate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new benzimidazole derivative with an amine substituent.

Wissenschaftliche Forschungsanwendungen

Ethyl N-tosylbenzimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of benzimidazole, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl N-tosylbenzimidate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl N-tosylbenzimidate can be compared with other benzimidazole derivatives such as:

  • Ethyl N-phenylbenzimidate
  • Ethyl N-tosylacetimidate
  • This compound derivatives with various substituents

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the tosyl group, which imparts specific reactivity and stability.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable intermediate in the synthesis of complex molecules, and its potential biological activities continue to be a subject of research. Understanding its preparation, reactions, and applications can provide insights into its role in various scientific and industrial fields.

Eigenschaften

Molekularformel

C16H17NO3S

Molekulargewicht

303.4 g/mol

IUPAC-Name

ethyl (E)-N-(4-methylphenyl)sulfonylbenzenecarboximidate

InChI

InChI=1S/C16H17NO3S/c1-3-20-16(14-7-5-4-6-8-14)17-21(18,19)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3/b17-16+

InChI-Schlüssel

DSVAWZOKMGKFSH-WUKNDPDISA-N

Isomerische SMILES

CCO/C(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2

Kanonische SMILES

CCOC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.